![molecular formula C20H15N5O2S2 B2758188 3-[(4-methylphenyl)sulfonyl]-N-phenylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892733-27-6](/img/structure/B2758188.png)

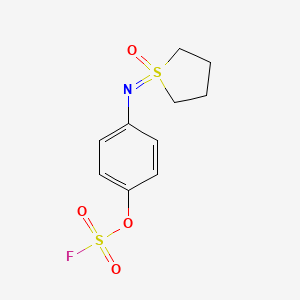

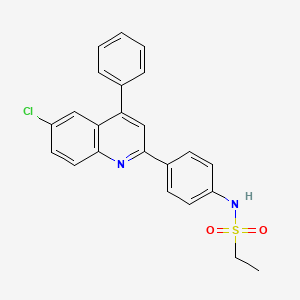

3-[(4-methylphenyl)sulfonyl]-N-phenylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

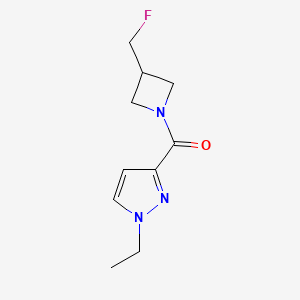

The compound “3-[(4-methylphenyl)sulfonyl]-N-phenylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine” is a complex organic molecule that contains several functional groups and rings, including a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core, a phenylsulfonyl group, and an amine group . Compounds with similar structures have been studied for their potential as CDK2 inhibitors, which are of interest in cancer treatment .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by its polar and nonpolar regions, and its melting and boiling points would depend on the strength of the intermolecular forces .Aplicaciones Científicas De Investigación

Serotonin Receptor Antagonism

The compound and its derivatives have been synthesized and evaluated for their binding affinity and functional inhibition of serotonin 5-HT6 receptors. In a study, 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines demonstrated potent and selective antagonistic activity towards the 5-HT6 receptor, indicating their potential for the development of treatments targeting neurological disorders (Ivachtchenko et al., 2010).

Antimicrobial Applications

Research into pyrimidine derivatives, including structures similar to the specified compound, has shown promise in antimicrobial applications. A study integrated these compounds into polyurethane varnish and printing ink paste, demonstrating effective antimicrobial properties against a variety of microbial strains. This suggests potential uses in surface coatings and materials requiring antimicrobial properties to enhance longevity and hygiene (El‐Wahab et al., 2015).

Anti-tumor Activity

Certain derivatives of the compound have been synthesized and tested for their potential as Aurora-A kinase inhibitors, showing notable anti-tumor activity. For instance, specific derivatives demonstrated cytotoxicity against HST116 colon tumor cell lines, comparable to known chemotherapy agents, highlighting their potential in cancer therapy (Shaaban et al., 2011).

Herbicidal Applications

The synthesis of triazolo[1,5-a]pyrimidine-sulfonamide derivatives and their evaluation for herbicidal activity reveals the agricultural applications of these compounds. By influencing the growth of various plants, these derivatives can contribute to the development of new herbicides, offering potentially safer and more targeted weed control solutions (Shen De-long, 2005).

Synthesis of Heterocycles

The compound's framework facilitates the synthesis of diverse heterocyclic structures, valuable in medicinal chemistry for the development of drugs with varied therapeutic effects. Techniques leveraging the compound for the construction of novel heterocycles could significantly enhance the repertoire of available pharmaceuticals (Joe et al., 2008).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

10-(4-methylphenyl)sulfonyl-N-phenyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N5O2S2/c1-13-7-9-15(10-8-13)29(26,27)20-19-22-18(21-14-5-3-2-4-6-14)17-16(11-12-28-17)25(19)24-23-20/h2-12H,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBXWQRFLKXXMGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide](/img/structure/B2758106.png)

![(Z)-methyl 2-(6-sulfamoyl-2-((3-(trifluoromethyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2758116.png)